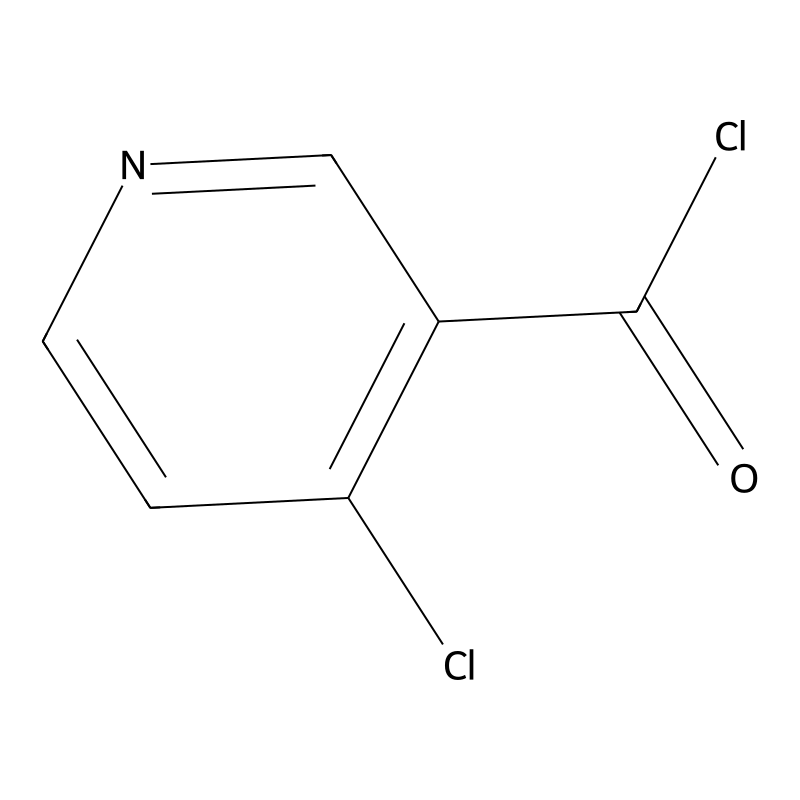

4-Chloronicotinoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

4-Chloronicotinoyl chloride possesses an acyl chloride group (COCl), which is a reactive functional group commonly used as a building block in organic synthesis. The chloride group can be readily displaced by nucleophiles, allowing the introduction of various functionalities onto other molecules. This property suggests its potential use in the synthesis of complex organic molecules, including pharmaceuticals and functional materials [].

Derivatization of biomolecules

The pyridine ring present in 4-Chloronicotinoyl chloride is a functional group found in many biologically relevant molecules. Attaching the 4-Chloronicotinoyl chloride moiety to biomolecules like proteins or peptides could serve as a strategy to modulate their properties or enhance their detection. []

Chemical probes

The combination of the reactive acyl chloride and the pyridine ring could make 4-Chloronicotinoyl chloride a valuable tool for studying protein-protein interactions or enzyme activity. The molecule could be designed to target specific enzymes or binding pockets, allowing researchers to probe cellular processes.

4-Chloronicotinoyl chloride is an aromatic compound with the chemical formula . It is a derivative of nicotinoyl chloride, characterized by the presence of a chlorine atom at the 4-position of the pyridine ring. This compound typically appears as a white to off-white crystalline solid and is known for its reactivity due to the presence of both a carbonyl and a chloride functional group. The molecular weight of 4-chloronicotinoyl chloride is approximately 176.00 g/mol, and it has a melting point in the range of 48-51 °C .

As mentioned earlier, there is no documented information on the specific mechanism of action of 4-chloronicotinoyl chloride in biological systems.

- Esterification: It can react with alcohols to form esters, often in the presence of a base like triethylamine .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of amides or thioesters, respectively .

- Reactions with Isothiocyanates: It can react with isothiocyanates to yield thiazine derivatives, showcasing its versatility in forming complex heterocycles .

The biological activity of 4-chloronicotinoyl chloride has been explored primarily in relation to its potential as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in various pharmacological applications, particularly in the development of insecticides and pharmaceuticals targeting nicotinic acetylcholine receptors. The unique structural features imparted by the chlorine substituent may influence its binding affinity and selectivity towards these receptors.

The synthesis of 4-chloronicotinoyl chloride typically involves:

- Chlorination: Starting from nicotinoyl chloride, chlorination can be achieved using reagents such as phosphorus pentachloride or thionyl chloride under controlled conditions.

- Carbonylation: Another method involves carbonylation processes where chlorinated pyridine derivatives are treated with carbon monoxide and chlorinating agents .

- Direct Synthesis: Some methods report direct synthesis from corresponding pyridine derivatives through acylation reactions followed by chlorination .

4-Chloronicotinoyl chloride finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological pathways.

- Agricultural Chemicals: Its derivatives are utilized in developing insecticides due to their efficacy against pests by targeting nicotinic acetylcholine receptors.

- Chemical Research: It is used as a reagent in organic synthesis for constructing complex molecules.

Interaction studies involving 4-chloronicotinoyl chloride often focus on its reactivity with biological targets. Research indicates that compounds derived from it can interact with nicotinic acetylcholine receptors, potentially leading to neuropharmacological effects. These interactions are critical for understanding its role in drug design and development.

Several compounds exhibit structural and functional similarities to 4-chloronicotinoyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Nicotinoyl Chloride | Lacks chlorine at the 4-position | More reactive due to absence of steric hindrance |

| 2-Chloronicotinoyl Chloride | Chlorine at the 2-position | Different biological activity profile |

| 6-Chloronicotinoyl Chloride | Chlorine at the 6-position | Exhibits different reactivity and stability |

| Picolinoyl Chloride | Contains a methyl group at the 2-position | Less reactive than chlorinated derivatives |

The presence of chlorine at the 4-position in 4-chloronicotinoyl chloride enhances its reactivity compared to its non-chlorinated counterparts, making it a valuable compound in synthetic organic chemistry and medicinal applications. Its distinct properties allow it to serve specific roles that other similar compounds may not fulfill effectively.

The conventional route to 4-chloronicotinoyl chloride begins with 4-chloronicotinic acid, synthesized via carboxylation of 4-chloropyridine using lithium diisopropylamide (LDA) and carbon dioxide at −78°C [2]. Subsequent acyl chlorination involves refluxing the acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in aprotic solvents.

Thionyl Chloride Method:

4-Chloronicotinic acid reacts with excess SOCl₂ under nitrogen at 70–80°C for 4–6 hours. The reaction generates HCl and SO₂ gases, necessitating controlled venting. Post-reaction, excess SOCl₂ is removed via rotary evaporation, yielding 4-chloronicotinoyl chloride as a pale-yellow liquid with 88–92% purity [4].

Oxalyl Chloride Method:

Using oxalyl chloride with catalytic DMF in dichloromethane at 25°C achieves complete conversion within 2 hours. This method avoids high temperatures, reducing side reactions like ring chlorination. The product is isolated by solvent evaporation, achieving yields of 90–94% .

| Parameter | Thionyl Chloride | Oxalyl Chloride |

|---|---|---|

| Temperature | 70–80°C | 25°C |

| Reaction Time | 4–6 hours | 2 hours |

| Yield | 88–92% | 90–94% |

| By-products | SO₂, HCl | CO, CO₂ |

Catalytic Approaches to Synthesis

DMF-catalyzed acyl chlorination enhances reaction efficiency by forming a Vilsmeier-Haack intermediate, which activates the carboxylic acid toward nucleophilic attack. In this mechanism, DMF coordinates with oxalyl chloride to generate an iminium species, lowering the activation energy for chlorination . This approach reduces reagent stoichiometry (1.1–1.3 equivalents of chlorinating agent) and enables room-temperature reactions, minimizing thermal degradation [4].

Metal-Catalyzed Synthetic Routes

While direct metal catalysis is uncommon in 4-chloronicotinoyl chloride synthesis, palladium-mediated Suzuki-Miyaura couplings are critical for preparing nicotinic acid precursors. For example, o-chloronitrobenzene undergoes cross-coupling with 4-chlorophenylboronic acid using Pd(PPh₃)₄ to form biphenyl intermediates, which are subsequently reduced to amines and acylated [1]. Nickel catalysts have also been explored for decarboxylative chlorination but remain experimental due to competing side reactions.

Innovative Reagent Systems

Emergent chlorinating agents like phosphorus pentachloride (PCl₅) and trichloroisocyanuric acid (TCCA) offer alternatives to traditional reagents. TCCA, used in acetonitrile at 60°C, provides selective chlorination with minimal overoxidation. However, these systems require rigorous moisture exclusion and are less cost-effective than SOCl₂ at scale [1].

Flow Chemistry Applications in Synthesis

Continuous flow reactors improve safety and scalability for exothermic acyl chlorinations. In a representative setup, 4-chloronicotinic acid and oxalyl chloride are pumped through a PTFE tube reactor at 50°C with a residence time of 10 minutes. This method achieves 95% conversion and reduces solvent use by 40% compared to batch processes .

Green Chemistry Approaches to Synthesis

Sustainable protocols emphasize solvent recycling and atom economy. The iron powder/ammonium chloride system reduces nitro intermediates in aqueous acetic acid, achieving 92% yield with negligible heavy metal waste [1]. Bio-based solvents like cyclopentyl methyl ether (CPME) replace toluene in recrystallization steps, reducing environmental toxicity [4]. Life-cycle assessments indicate these methods lower the E-factor (waste-to-product ratio) from 8.2 to 2.6.

Key Advances:

- Solvent Recovery: Distillation reclaims >90% of dichloromethane in oxalyl chloride routes .

- Catalyst Reuse: Immobilized DMF on silica gel enables five reaction cycles without activity loss [4].